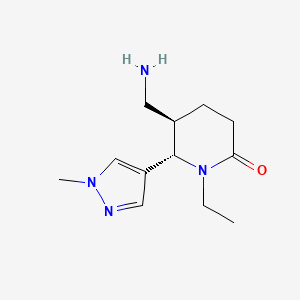
(4-nitrophenyl) (2R)-2-(phenylmethoxycarbonylamino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-[(Benzyloxycarbonyl)amino]propanoic acid 4-nitrophenyl ester is a compound of interest in organic chemistry due to its unique structure and reactivity. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its structure features a benzyloxycarbonyl-protected amino acid esterified with a 4-nitrophenyl group, which makes it a versatile building block in peptide synthesis and other organic transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[(Benzyloxycarbonyl)amino]propanoic acid 4-nitrophenyl ester typically involves the esterification of ®-2-[(Benzyloxycarbonyl)amino]propanoic acid with 4-nitrophenol. This reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the ester bond. The reaction is usually performed in an anhydrous solvent like dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-2-[(Benzyloxycarbonyl)amino]propanoic acid 4-nitrophenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反応の分析
Types of Reactions
®-2-[(Benzyloxycarbonyl)amino]propanoic acid 4-nitrophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield ®-2-[(Benzyloxycarbonyl)amino]propanoic acid and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The 4-nitrophenyl ester can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous hydrochloric acid or sodium hydroxide solutions.
Reduction: Hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride in ethanol.
Substitution: Nucleophilic substitution reactions often use amines or alcohols in the presence of a base like triethylamine or pyridine.
Major Products Formed
Hydrolysis: ®-2-[(Benzyloxycarbonyl)amino]propanoic acid and 4-nitrophenol.
Reduction: ®-2-[(Benzyloxycarbonyl)amino]propanoic acid 4-aminophenyl ester.
Substitution: Corresponding amides or esters depending on the nucleophile used.
科学的研究の応用
®-2-[(Benzyloxycarbonyl)amino]propanoic acid 4-nitrophenyl ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions, where it serves as a substrate or inhibitor.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those involving peptide-based drugs.
Industry: In the production of fine chemicals and as a reagent in various organic transformations.
作用機序
The mechanism of action of ®-2-[(Benzyloxycarbonyl)amino]propanoic acid 4-nitrophenyl ester largely depends on its role in specific reactions. For instance, in peptide synthesis, it acts as an activated ester, facilitating the formation of peptide bonds by reacting with amino groups. The benzyloxycarbonyl group serves as a protecting group for the amino acid, preventing unwanted side reactions during synthesis. The 4-nitrophenyl group is a good leaving group, making the ester highly reactive towards nucleophiles.
類似化合物との比較
Similar Compounds
®-2-[(Benzyloxycarbonyl)amino]propanoic acid methyl ester: Similar structure but with a methyl ester instead of a 4-nitrophenyl ester.
®-2-[(Benzyloxycarbonyl)amino]propanoic acid ethyl ester: Similar structure but with an ethyl ester instead of a 4-nitrophenyl ester.
®-2-[(Benzyloxycarbonyl)amino]propanoic acid phenyl ester: Similar structure but with a phenyl ester instead of a 4-nitrophenyl ester.
Uniqueness
The uniqueness of ®-2-[(Benzyloxycarbonyl)amino]propanoic acid 4-nitrophenyl ester lies in its high reactivity due to the presence of the 4-nitrophenyl group, which is a better leaving group compared to methyl, ethyl, or phenyl esters. This makes it particularly useful in peptide synthesis and other applications where a highly reactive ester is required.
特性
IUPAC Name |
(4-nitrophenyl) (2R)-2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-12(18-17(21)24-11-13-5-3-2-4-6-13)16(20)25-15-9-7-14(8-10-15)19(22)23/h2-10,12H,11H2,1H3,(H,18,21)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWWICLSRXPNNW-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(2-fluorophenyl)-1,7-dimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2723753.png)

![3-[2,4-dioxo-10-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]propyl 4-(morpholine-4-sulfonyl)benzoate](/img/structure/B2723756.png)
![1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2723758.png)
![3-Ethyl-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2723759.png)

![2-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2723761.png)

![[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2723767.png)
![7-[(2-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2723768.png)
![2-(3,4-dimethoxyphenyl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide](/img/structure/B2723769.png)

![N'-(3-chloro-2-methylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2723771.png)

